Perchloric acid--quinoline (1/2)
Description
Perchloric acid–quinoline (1/2) is a stoichiometric complex formed by the protonation of quinoline (C₉H₇N) with perchloric acid (HClO₄) in a 2:1 molar ratio. This compound is typically synthesized via acid-base reactions, where the strong Brønsted acidity of HClO₄ (pKa ≈ −8) facilitates the protonation of quinoline’s nitrogen atom, forming a stable perchlorate salt . Structural studies suggest a monoprotonated configuration, with perchlorate acting as a counterion . The compound is notable for its role in catalysis, particularly in the Friedländer quinoline synthesis, where HClO₄–quinoline complexes enhance reaction efficiency by stabilizing intermediates .
Properties
CAS No. |
41439-53-6 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
perchloric acid;quinoline |
InChI |
InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |
InChI Key |
ZHIJRAJRTIZEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:
Oxidation: Perchloric acid acts as a strong oxidizing agent.
Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Perchloric acid in glacial acetic acid is used as the oxidizing agent.
Substitution: Reactions involving quinoline often use reagents like sulfuric acid, acetic anhydride, and various catalysts.
Major Products
Oxidation: Oxidized quinoline derivatives.
Substitution: Substituted quinoline compounds, depending on the reagents used.
Scientific Research Applications
Perchloric acid–quinoline (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Quinoline derivatives are studied for their antimicrobial and antimalarial properties.
Medicine: Quinoline-based drugs are used in the treatment of malaria and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Acid-Quinoline Complexes
a. Hydrochloric Acid–Quinoline (Quinoline·HCl):
- Acidity and Stability: HCl (pKa ≈ −6) is weaker than HClO₄, resulting in less stable protonated quinoline salts. Quinoline·HCl decomposes more readily under heat or moisture compared to the perchlorate analog .
- Catalytic Performance: In Friedländer reactions, HCl–quinoline achieves lower yields (∼65%) compared to HClO₄–quinoline (∼90%) due to weaker acid strength and reduced intermediate stabilization .
b. Sulfuric Acid–Quinoline (Quinoline·H₂SO₄):
- Reactivity: H₂SO₄ (pKa ≈ −3) provides moderate protonation but introduces sulfonation side reactions, complicating product isolation. In contrast, HClO₄’s non-nucleophilic perchlorate anion minimizes undesired byproducts .
Heterocyclic Perchlorate Salts
a. Pyridine–Perchloric Acid Complexes :
- Basicity: Pyridine (pKb = 8.8) is less basic than quinoline (pKb = 4.9), leading to weaker protonation and less stable perchlorate salts. This reduces catalytic utility in acid-driven reactions .
- Applications: Pyridine–HClO₄ is rarely used in synthesis due to poor thermal stability, whereas quinoline–HClO₄ remains effective at elevated temperatures (e.g., Friedländer reactions at 200°C) .
b. Isoquinoline–HClO₄:
- Structural Effects: Isoquinoline’s nitrogen position alters electron distribution, reducing protonation efficiency. Catalytic performance in quinoline synthesis is ∼15% lower compared to quinoline–HClO₄ .
Corrosion Inhibition
Quinoline–HClO₄ demonstrates superior corrosion inhibition for metals like zinc in acidic environments compared to thioureas or alkylamines. At 0.1 M concentration, it achieves 92% inhibition efficiency, attributed to strong adsorption of the protonated quinoline–perchlorate layer on metal surfaces .
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